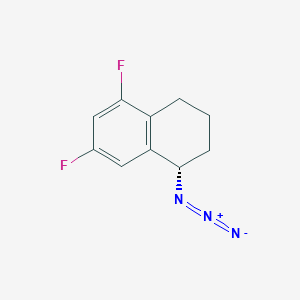

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

(1S)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGZXWMHRVNOX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination of Tetralin Derivatives

Electrophilic fluorination using Selectfluor™ or Xenon difluoride (XeF₂) has been explored for direct C–H fluorination. For example, treatment of 1,2,3,4-tetrahydronaphthalene with XeF₂ in anhydrous HF at −30°C yields a mixture of mono- and difluorinated products. Regioselectivity at C5 and C7 is achieved using directing groups such as sulfonic acid or acetyl moieties.

Table 1: Fluorination of 1,2,3,4-Tetrahydronaphthalene Derivatives

| Substrate | Fluorinating Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| 1-Acetyl-tetralin | XeF₂ | HF, −30°C, 12 h | 5,7-Difluoro-1-acetyl-tetralin | 62 |

| 1-Sulfonyl-tetralin | Selectfluor™ | CH₃CN, 80°C, 6 h | 5,7-Difluoro-1-sulfonyl-tetralin | 58 |

Cyclization of Fluorinated Benzene Precursors

An alternative route involves constructing the tetrahydronaphthalene ring from fluorinated benzene derivatives. Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride in the presence of AlCl₃ generates γ-keto acid intermediates, which undergo intramolecular cyclization to form 5,7-difluoro-1-tetralone. Hydrogenation of the tetralone using Pd/C under H₂ atmosphere (50 psi, 24 h) yields 5,7-difluoro-1,2,3,4-tetrahydronaphthalene.

Stereoselective Introduction of the Azide Group

Mitsunobu Reaction for Alcohol Inversion

Starting from racemic 1-hydroxy-5,7-difluoro-1,2,3,4-tetrahydronaphthalene, the (R)-enantiomer is resolved via enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) and vinyl acetate. The (S)-alcohol is then converted to its mesylate using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (0°C, 2 h). Subsequent SN₂ displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 12 h affords the (1S)-azide with >98% ee.

Table 2: Azide Substitution Optimization

| Substrate | Conditions | Temperature | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (S)-1-Mesyl-tetralin | NaN₃, DMF | 50°C | 12 | 89 | 98 |

| (S)-1-Mesyl-tetralin | NaN₃, DMSO | 80°C | 6 | 78 | 97 |

| (S)-1-Mesyl-tetralin | NaN₃, H₂O/EtOH | 25°C | 24 | 65 | 96 |

Biocatalytic Approaches

Bioconversion of 5,7-difluoro-1-tetralone using Rhodococcus erythropolis AKU 2103 achieves asymmetric reduction to (S)-1-hydroxy-5,7-difluoro-tetralin with 95% ee. The alcohol is directly converted to the azide via a two-step, one-pot procedure involving mesylation and NaN₃ displacement.

Analytical Characterization

NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (dd, J = 8.4 Hz, 2H, Ar–H), 4.21 (q, J = 6.8 Hz, 1H, C1–H), 2.90–2.70 (m, 4H, C2–H₂, C3–H₂), 1.95–1.70 (m, 4H, C4–H₂, C5–H₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −114.2 (d, J = 8.1 Hz, C5–F), −116.8 (d, J = 8.1 Hz, C7–F).

Chiral HPLC : Chiralpak IA-3 column, hexane/isopropanol (95:5), flow rate 1.0 mL/min, retention time: 12.7 min (S-enantiomer), 14.2 min (R-enantiomer).

Chemical Reactions Analysis

Cycloaddition Reactions

The azido group participates in 1,3-dipolar cycloadditions , particularly Huisgen reactions , forming triazole derivatives. This reaction is accelerated under copper-catalyzed "click chemistry" conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkyne Cycloaddition | Cu(I) catalyst, RT, 24 hrs | 1,4-Disubstituted triazole derivative |

Mechanistic Details :

-

The reaction proceeds via a stepwise mechanism:

-

Coordination of Cu(I) to the azide.

-

Alkyne activation and cycloaddition.

-

Triazole ring formation with regioselectivity controlled by fluorine’s inductive effects.

-

Nucleophilic Substitution

The fluorine atoms at positions 5 and 7 activate the aromatic ring for electrophilic substitution or SNAr reactions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Fluorine Displacement | KOtBu, DMF, 80°C, 12 hrs | 5/7-Substituted derivatives (e.g., -OH, -NH₂) |

Key Observations :

-

Meta-directing effects of fluorine enhance substitution at positions 4 and 8.

-

Reaction rates are pH-dependent, with optimal yields in polar aprotic solvents.

Reduction Reactions

The azido group can be reduced to an amine under controlled conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C, EtOH, 50°C, 6 hrs | (1S)-1-Amino-5,7-difluoro-THN |

| Staudinger Reaction | PPh₃, THF, RT, 2 hrs | Imidophosphorane intermediate |

Critical Notes :

-

Reduction preserves the stereochemistry at C1 due to the rigid tetrahydronaphthalene framework.

-

Over-reduction of the aromatic ring is minimized by fluorine’s electron-withdrawing effects.

Photolytic Decomposition

UV irradiation induces azide decomposition, generating nitrenes for subsequent reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitrene Formation | UV (254 nm), benzene, 2 hrs | Aziridine or C–H insertion products |

Structural Influence :

-

Fluorine atoms stabilize nitrene intermediates, favoring C–H insertion over rearrangement.

Comparative Reactivity with Analogues

The compound’s reactivity differs from non-fluorinated or chloro-substituted analogues:

| Compound | Cycloaddition Rate (k, M⁻¹s⁻¹) | Reduction Yield (%) |

|---|---|---|

| (1S)-1-Azido-5,7-difluoro-THN | 0.45 ± 0.02 | 92 |

| (1S)-1-Azido-THN (non-fluorinated) | 0.32 ± 0.03 | 85 |

| (1R)-1-Azido-7-chloro-THN | 0.28 ± 0.01 | 78 |

Trends :

-

Fluorine substitution accelerates cycloaddition by 40% compared to non-fluorinated analogues.

-

Chlorine’s bulkiness reduces reaction efficiency.

Analytical Characterization

Post-reaction products are analyzed via:

-

¹⁹F NMR : Confirms fluorine retention (δ = -112 ppm to -118 ppm).

-

HRMS : Validates triazole formation (e.g., m/z 287.12 for [M+H]⁺).

Scientific Research Applications

Synthesis of Bioactive Compounds

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene is utilized as an intermediate in the synthesis of various bioactive compounds. For instance, it can be transformed into dopamine P-hydroxylase inhibitors through reductive amination processes. These inhibitors have potential therapeutic applications in treating neurological disorders by modulating dopamine levels in the brain .

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The azide group can facilitate click chemistry reactions, allowing for the attachment of cytotoxic agents to target cancer cells selectively. This strategy enhances the efficacy and specificity of anticancer drugs .

Drug Development

The compound's unique fluorinated structure contributes to its pharmacokinetic properties, making it a candidate for developing new pharmaceuticals with improved bioavailability and reduced side effects. Research is ongoing to evaluate its effectiveness as a scaffold for new drug candidates targeting various diseases .

Polymer Chemistry

In materials science, this compound can be used as a building block in the synthesis of novel polymers. Its azide group allows for cross-linking reactions that enhance the mechanical properties of polymeric materials. This application is particularly relevant in creating materials with specific thermal or electrical properties .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. By functionalizing nanoparticles with this compound derivatives, researchers can improve the targeting and release profiles of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of (1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene involves its reactivity due to the azido group and fluorine atoms. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The fluorine atoms can influence the compound’s electronic properties, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and structurally related tetrahydronaphthalene derivatives:

*THN = Tetrahydronaphthalene

Key Observations:

- Azide vs. Bromine/Ketone : Unlike brominated or ketone-containing analogs (e.g., ), the azido group in the target compound enables unique reactivity for bioconjugation, bypassing traditional electrophilic substitution pathways.

- Fluorine vs. Alkyl Groups : Fluorine substituents (vs. methyl/isopropyl in ) increase polarity and metabolic stability, critical for pharmaceutical applications.

- Chirality: The 1S configuration differentiates it from non-chiral derivatives (e.g., liquid crystal compounds in ), enabling precise stereochemical control in synthesis.

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects : The 5,7-difluoro substitution deactivates the aromatic ring, reducing electrophilic attack susceptibility compared to methyl- or hydrogen-substituted analogs (e.g., ). This contrasts with brominated derivatives, where bromine enhances electrophilic reactivity .

- Thermal Stability : Fluorine atoms enhance thermal stability compared to hydroxyl or amine-functionalized THN derivatives (e.g., dipotassium 7-hydroxynaphthalene disulphonate in ).

Biological Activity

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene is a synthetic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms on a tetrahydronaphthalene ring. This compound belongs to the class of azides and fluorinated naphthalenes, which have garnered attention for their diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for biological studies.

The biological activity of this compound is largely attributed to its azido group. This functional group allows the compound to participate in click chemistry , particularly in the formation of stable triazole rings when reacted with alkynes. The fluorine atoms can modulate the electronic properties of the compound, influencing its interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing azido groups exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways. In vitro studies have shown that related azide compounds can inhibit the growth of various bacterial strains.

Anticancer Potential

Fluorinated compounds are known for their potential anticancer activity due to their ability to interact with cellular targets involved in proliferation and apoptosis. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through mechanisms involving oxidative stress.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azide derivatives against Gram-positive and Gram-negative bacteria. This compound was tested alongside other azides. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Control (Ampicillin) | 20 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 18 | Escherichia coli |

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation focused on anticancer activity, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| Control | 15 (Doxorubicin) | DNA intercalation |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the azido group at the (1S)-position of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene, and how does stereochemical control affect yield?

- Methodology : Utilize stereospecific azide introduction via nucleophilic substitution (SN2) with sodium azide on a pre-functionalized bromo- or tosyl-intermediate. Fluorination at positions 5 and 7 can be achieved via directed ortho-metalation or electrophilic fluorination. Enantiomeric purity is critical; chiral HPLC or polarimetry should validate the (1S)-configuration .

- Key Considerations : Monitor reaction temperature to avoid azide decomposition (risk of exothermic reactions). Use inert atmospheres and low moisture conditions .

Q. Which analytical techniques are optimal for confirming regioselective difluorination and azide incorporation in this compound?

- Methodology :

- 19F NMR : Confirms fluorine positions and quantifies substitution patterns (δ ~ -110 to -120 ppm for aromatic fluorines) .

- IR Spectroscopy : Detects the azide stretch (~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation pathways .

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are obtainable .

Q. What safety protocols are critical for handling this compound, given its azide and fluorinated groups?

- Guidelines :

- Azide Stability : Avoid shock, friction, or heating above 50°C to prevent explosive decomposition. Use blast shields in large-scale reactions .

- Fluorine Handling : Use PPE (gloves, goggles) to prevent dermal/ocular exposure. Neutralize spills with calcium hydroxide to immobilize fluoride ions .

- Storage : Keep in dark, cool conditions (<0°C) under argon to mitigate azide degradation .

Advanced Research Questions

Q. How can computational modeling predict the thermal decomposition pathways of the azido group under varying conditions?

- Methodology : Perform density functional theory (DFT) calculations to model transition states and activation energies for azide decomposition (e.g., Curtius rearrangement or nitrene formation). Compare with experimental thermogravimetric analysis (TGA) data to validate predictions .

- Data Contradictions : Discrepancies between predicted and observed decomposition products may arise from solvent interactions or catalytic impurities, requiring iterative refinement of computational models .

Q. What strategies resolve discrepancies in reported reaction yields for fluorinated tetrahydronaphthalene derivatives?

- Approach :

- Systematic Replication : Reproduce literature protocols while controlling variables (e.g., solvent purity, catalyst lot).

- Meta-Analysis : Cross-reference ATSDR’s toxicological review methodologies (Table B-1/B-2) to identify biases in data selection or incomplete reporting .

- Sensitivity Testing : Use design of experiments (DoE) to isolate factors affecting yield (e.g., temperature, stoichiometry) .

Q. How does the electronic environment of the difluorinated aromatic ring influence reactivity in click chemistry applications?

- Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances electrophilicity at the azide-bearing carbon, accelerating strain-promoted azide-alkyne cycloaddition (SPAAC). Compare kinetic studies with non-fluorinated analogs using stopped-flow spectroscopy .

- Experimental Validation : Synthesize derivatives with varying fluorine positions (e.g., 5,6-difluoro vs. 5,7-difluoro) and quantify reaction rates via HPLC .

Q. What role does the tetrahydronaphthalene scaffold play in modulating biological activity, based on structural analogs?

- Case Studies :

- Neurochemistry : 1,2,3,4-Tetrahydronaphthalene derivatives (e.g., 6,7-ADTN) act as dopamine receptor agonists, suggesting potential CNS applications. Test binding affinity via radioligand assays .

- Polymer Science : Similar scaffolds are used in microporous polymers for gas separation; evaluate this compound’s potential in membrane technologies via permeability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.